![molecular formula C11H14N4O2 B14648452 Piperidine, 1-[(4-nitrophenyl)azo]- CAS No. 52010-83-0](/img/structure/B14648452.png)
Piperidine, 1-[(4-nitrophenyl)azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-[(4-nitrophenyl)azo]-: is an organic compound with the molecular formula C11H14N2O2 . It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitrophenylazo group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-[(4-nitrophenyl)azo]- typically involves the reaction of piperidine with 4-nitroaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Piperidine, 1-[(4-nitrophenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where the nitrophenylazo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Piperidine, 1-[(4-nitrophenyl)azo]- is used as a building block in organic synthesis. It is involved in the preparation of various complex molecules and serves as a precursor for other chemical compounds .
Biology: In biological research, this compound is used in studies related to enzyme inhibition and protein interactions. It helps in understanding the mechanisms of various biological processes .
Medicine: Its unique structure allows it to interact with specific biological targets .
Industry: In the industrial sector, Piperidine, 1-[(4-nitrophenyl)azo]- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of Piperidine, 1-[(4-nitrophenyl)azo]- involves its interaction with specific molecular targets. The nitrophenylazo group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins, enzymes, and other biological molecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A simple six-membered heterocyclic amine with various applications in organic synthesis and medicinal chemistry.
Piperazine: A heterocyclic compound with two nitrogen atoms, used in the synthesis of various drugs and chemical intermediates.
Uniqueness: Piperidine, 1-[(4-nitrophenyl)azo]- is unique due to the presence of the nitrophenylazo group, which imparts specific chemical and biological properties. This group allows the compound to participate in unique reactions and interact with specific biological targets, making it valuable in research and industrial applications .
Eigenschaften
CAS-Nummer |
52010-83-0 |
|---|---|
Molekularformel |
C11H14N4O2 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
(4-nitrophenyl)-piperidin-1-yldiazene |
InChI |
InChI=1S/C11H14N4O2/c16-15(17)11-6-4-10(5-7-11)12-13-14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 |
InChI-Schlüssel |
FOUPDOGVZUKRGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


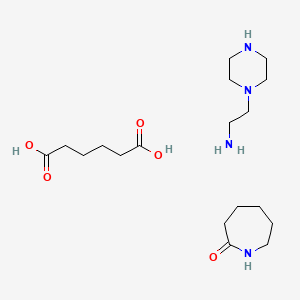
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl-](/img/structure/B14648382.png)
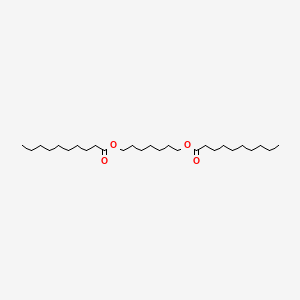

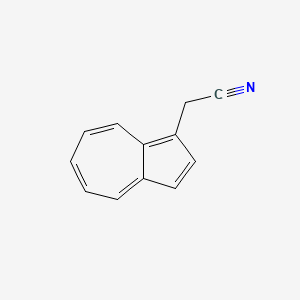


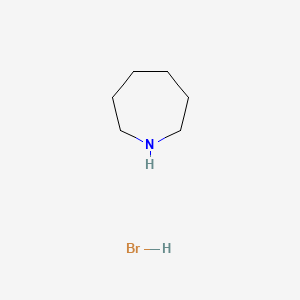
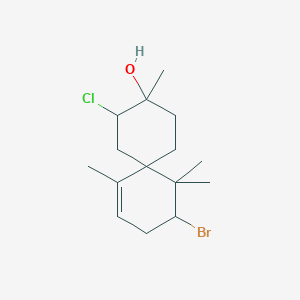
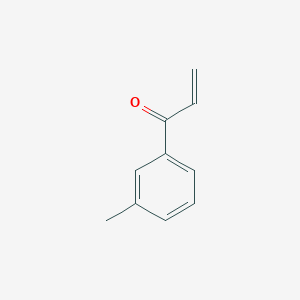
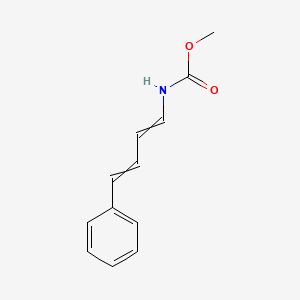
![Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B14648460.png)
![2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B14648461.png)
![1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14648468.png)
